
1-Methyl-1H-indole-5-carbonyl chloride
Overview
Description
1-Methyl-1H-indole-5-carbonyl chloride: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-indole-5-carbonyl chloride typically involves the chlorination of 1H-Indole-5-carboxylic acid, 1-methyl-. This reaction is usually carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-indole-5-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine (TEA) or pyridine to neutralize the hydrochloric acid formed during the reaction.
Reduction Reactions: Conducted under anhydrous conditions to prevent the hydrolysis of the carbonyl chloride group.
Major Products:
Amides, Esters, and Thioesters: Formed from substitution reactions with nucleophiles.
Aldehydes and Alcohols: Formed from reduction reactions.
Scientific Research Applications
1-Methyl-1H-indole-5-carbonyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Methyl-1H-indole-5-carbonyl chloride is primarily based on its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, leading to various biological effects . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
- 1H-Indole-3-carbonyl chloride, 1-methyl-
- 1H-Indole-5-carboxaldehyde, 1-methyl-
- 1H-Indole-3-carboxaldehyde, 1-methyl-
Comparison: 1-Methyl-1H-indole-5-carbonyl chloride is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different reactivity towards nucleophiles and varying biological effects .
Biological Activity
1-Methyl-1H-indole-5-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by its ability to form covalent bonds with nucleophilic sites in biological molecules, has been explored for its potential applications in drug development, particularly in the synthesis of biologically active compounds.
The primary mechanism of action for this compound involves its reactivity as an acylating agent. The carbonyl chloride group can react with various nucleophiles, resulting in the formation of amides, esters, and other derivatives that exhibit biological activity. This reactivity allows for the modification of proteins and nucleic acids, influencing various biochemical pathways and cellular processes.
Anticancer Activity
Research has highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against several cancer cell lines. For instance, studies demonstrated that derivatives synthesized from this compound had significant inhibitory effects on MDA-MB453 and MCF-7 breast cancer cell lines, with IC50 values reflecting their potency .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound derivative | MDA-MB453 | 29.1 |
This compound derivative | MCF-7 | 15.3 |
The structure-activity relationship (SAR) indicates that modifications to the indole ring can enhance anticancer efficacy, suggesting a promising avenue for further research in developing targeted therapies .
Antiviral Properties
In addition to anticancer activity, this compound has shown potential antiviral properties. Compounds derived from it have been investigated for their effectiveness against viruses such as Zika and dengue virus. The effectiveness is often measured through EC50 values, indicating the concentration required to achieve a half-maximal effect on viral replication.
Virus | Compound | EC50 (µM) |
---|---|---|
Zika Virus | Derivative A | 2.4 |
Dengue Virus | Derivative B | 1.4 |
Synthesis and Derivatives
The synthesis of this compound typically involves chlorination reactions using agents like thionyl chloride or oxalyl chloride under controlled conditions to prevent hydrolysis. This compound serves as an intermediate for synthesizing various indole derivatives that possess antimicrobial, anti-inflammatory, and anticancer activities .
Case Studies
Several case studies have demonstrated the biological activity of derivatives synthesized from this compound:
- Anticancer Efficacy : A recent study analyzed a series of indole derivatives derived from this compound against multiple cancer cell lines, revealing that certain modifications led to enhanced cytotoxicity and selectivity towards tumor cells compared to normal cells .
- Antiviral Activity : Another investigation focused on the antiviral properties of derivatives against Zika virus, where specific modifications resulted in lower EC50 values compared to existing antiviral agents, indicating a potential for developing new antiviral therapies.
Properties
IUPAC Name |
1-methylindole-5-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-12-5-4-7-6-8(10(11)13)2-3-9(7)12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFVZDZPYGMCPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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